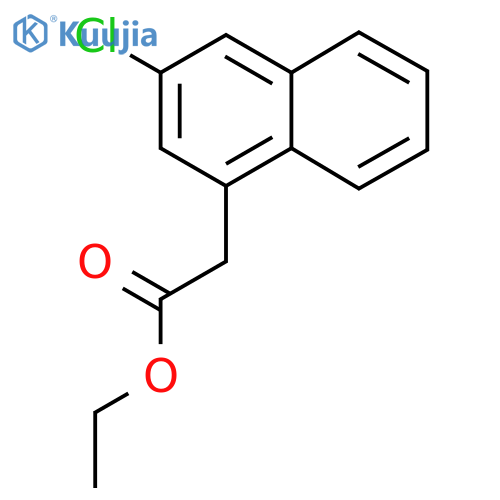Cas no 1261563-00-1 (ethyl 2-(3-chloronaphthalen-1-yl)acetate)

1261563-00-1 structure
商品名:ethyl 2-(3-chloronaphthalen-1-yl)acetate
CAS番号:1261563-00-1
MF:C14H13ClO2
メガワット:248.704823255539
MDL:MFCD18411906
CID:4779448
PubChem ID:121552617
ethyl 2-(3-chloronaphthalen-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(3-Chloro-1-naphthyl)acetate
- Ethyl 2-(3-chloronaphthalen-1-yl)acetate
- ethyl 2-(3-chloronaphthalen-1-yl)acetate
-
- MDL: MFCD18411906
- インチ: 1S/C14H13ClO2/c1-2-17-14(16)9-11-8-12(15)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3
- InChIKey: VHZHXPRWTMZVFJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C=CC=CC2=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 4
ethyl 2-(3-chloronaphthalen-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244857-0.1g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.1g |
$575.0 | 2024-06-19 | |
| 1PlusChem | 1P01AV86-500mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 500mg |
$1660.00 | 2023-12-25 | |
| 1PlusChem | 1P01AV86-250mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 250mg |
$1078.00 | 2024-07-09 | |
| Enamine | EN300-244857-5.0g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 5.0g |
$4806.0 | 2024-06-19 | |
| Enamine | EN300-244857-10.0g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 10.0g |
$7128.0 | 2024-06-19 | |
| TRC | B125830-25mg |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 25mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-244857-0.5g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.5g |
$1293.0 | 2024-06-19 | |
| Enamine | EN300-244857-0.05g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 0.05g |
$440.0 | 2024-06-19 | |
| Enamine | EN300-244857-2.5g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 2.5g |
$3249.0 | 2024-06-19 | |
| 1PlusChem | 1P01AV86-10g |
ethyl 2-(3-chloronaphthalen-1-yl)acetate |
1261563-00-1 | 95% | 10g |
$8873.00 | 2023-12-25 |
ethyl 2-(3-chloronaphthalen-1-yl)acetate 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1261563-00-1 (ethyl 2-(3-chloronaphthalen-1-yl)acetate) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬